molecular formula C24H28N4O5 B14210406 Trp-Phe-Thr CAS No. 823838-26-2

Trp-Phe-Thr

Cat. No.: B14210406
CAS No.: 823838-26-2
M. Wt: 452.5 g/mol
InChI Key: UEFHVUQBYNRNQC-SFJXLCSZSA-N
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Description

Trp-Phe-Thr is a tripeptide composed of three amino acids: tryptophan, phenylalanine, and threonine. Tripeptides like this compound are small chains of amino acids that play crucial roles in various biological processes. Tryptophan is an essential amino acid known for its role in protein synthesis and as a precursor to serotonin. Phenylalanine is another essential amino acid that is a precursor to tyrosine, dopamine, norepinephrine, and epinephrine. Threonine is an essential amino acid involved in protein synthesis and various metabolic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trp-Phe-Thr can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The Fmoc (9-fluorenylmethoxycarbonyl) strategy is often used for protecting the amino groups of the amino acids during synthesis. The general steps include:

    Attachment of the first amino acid: The carboxyl group of threonine is attached to the resin.

    Deprotection: The Fmoc group is removed from the amino group of threonine.

    Coupling: The carboxyl group of phenylalanine is activated and coupled to the free amino group of threonine.

    Deprotection: The Fmoc group is removed from the amino group of phenylalanine.

    Coupling: The carboxyl group of tryptophan is activated and coupled to the free amino group of phenylalanine.

    Cleavage: The completed tripeptide is cleaved from the resin and deprotected to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the desired peptide sequence are inserted into microorganisms, which then produce the peptide through fermentation. The peptide is subsequently purified using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Trp-Phe-Thr can undergo various chemical reactions, including:

    Oxidation: The indole ring of tryptophan can be oxidized to form products like kynurenine.

    Reduction: Reduction reactions can modify the side chains of the amino acids.

    Substitution: The hydroxyl group of threonine can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride can be used for reduction reactions.

    Substitution: Reagents like alkyl halides can be used for substitution reactions involving the hydroxyl group of threonine.

Major Products Formed

    Oxidation: Oxidation of tryptophan can lead to the formation of kynurenine and other metabolites.

    Reduction: Reduction can lead to modified side chains, potentially altering the peptide’s properties.

    Substitution: Substitution reactions can introduce new functional groups to the peptide, potentially enhancing its biological activity.

Scientific Research Applications

Trp-Phe-Thr has various applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Studied for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including its role in modulating immune responses and as a precursor to bioactive compounds.

    Industry: Used in the development of peptide-based drugs and as a component in cosmetic formulations.

Mechanism of Action

The mechanism of action of Trp-Phe-Thr involves its interaction with specific molecular targets and pathways. Tryptophan can be metabolized to serotonin, which plays a role in mood regulation and other physiological processes. Phenylalanine can be converted to tyrosine and subsequently to neurotransmitters like dopamine, which are involved in various neurological functions. Threonine is involved in protein synthesis and metabolic pathways. The combined effects of these amino acids contribute to the overall biological activity of this compound.

Comparison with Similar Compounds

Similar Compounds

    Trp-Phe-Tyr: Similar to Trp-Phe-Thr but with tyrosine instead of threonine. It has different biological activities due to the presence of the phenolic hydroxyl group in tyrosine.

    Trp-Phe-Ser: Similar to this compound but with serine instead of threonine. Serine has a hydroxyl group, but its properties differ from those of threonine.

    Trp-Phe-Val: Similar to this compound but with valine instead of threonine. Valine is a branched-chain amino acid with different metabolic roles.

Uniqueness

This compound is unique due to the specific combination of tryptophan, phenylalanine, and threonine, which imparts distinct biological activities. The presence of threonine, with its hydroxyl group, allows for unique interactions and modifications that are not possible with other amino acids.

Properties

CAS No.

823838-26-2

Molecular Formula

C24H28N4O5

Molecular Weight

452.5 g/mol

IUPAC Name

(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C24H28N4O5/c1-14(29)21(24(32)33)28-23(31)20(11-15-7-3-2-4-8-15)27-22(30)18(25)12-16-13-26-19-10-6-5-9-17(16)19/h2-10,13-14,18,20-21,26,29H,11-12,25H2,1H3,(H,27,30)(H,28,31)(H,32,33)/t14-,18+,20+,21+/m1/s1

InChI Key

UEFHVUQBYNRNQC-SFJXLCSZSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N)O

Canonical SMILES

CC(C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)N)O

Origin of Product

United States

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